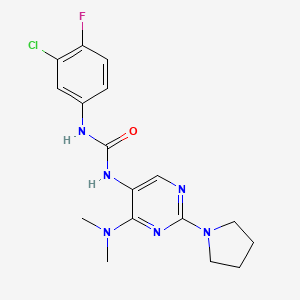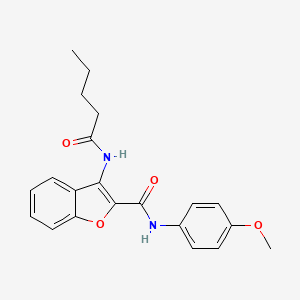
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBC belongs to the family of benzofuran derivatives and has been found to possess several interesting properties that make it a valuable tool for researchers. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is involved in the synthesis of various compounds with potential cytotoxic activity. For example, derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014). This suggests its potential in the development of cancer treatment options.
Anti-Inflammatory and Analgesic Properties
Compounds derived from N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide, have been synthesized and identified to exhibit significant anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). These properties suggest their use as cyclooxygenase-1/2 inhibitors, highlighting a potential pathway for developing new anti-inflammatory and pain management drugs.
Anthelmintic Properties
A simplified derivative of albendazole, based on N-(4-methoxyphenyl)pentanamide, demonstrated significant in vitro activity against Toxocara canis, a nematode parasite. This compound, while being less cytotoxic to human and animal cell lines compared to albendazole, maintained efficacy in affecting the viability of parasites in a concentration-dependent manner, suggesting its potential as a novel anthelmintic agent (Taís C. Silva et al., 2022).
Electro-optical Applications
N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide derivatives have been explored for their electro-optical properties. For instance, aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units synthesized from a related monomer exhibited reversible electrochemical oxidation with strong color changes, indicating potential applications in electrochromic devices (S. Hsiao et al., 2015).
Selective Histone Deacetylase Inhibition
Compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide have shown potent selective inhibition against histone deacetylase 6 (HDAC6), influencing the phosphorylation and aggregation of tau proteins. This activity suggests potential therapeutic applications for Alzheimer's disease, offering a new avenue for treatment strategies (Hsueh-Yun Lee et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms, suggesting potential antimicrobial activity .
Mode of Action
It’s suggested that similar compounds may work by affecting the viability of parasites in a time- and concentration-dependent manner . This could imply an interaction with its targets that leads to changes in their function or structure, thereby affecting their activity.
Biochemical Pathways
N-substituted maleimides, a class of compounds related to N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that the compound may interfere with key biochemical pathways involved in cell wall synthesis, leading to downstream effects on cell viability and growth.
Pharmacokinetics
A study on a similar compound demonstrated an excellent drug-likeness profile as well as adherence to major pharmaceutical companies’ filters . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and therapeutic potential.
Result of Action
The result of the compound’s action is likely related to its potential antimicrobial activity. By interfering with the function of target enzymes and disrupting key biochemical pathways, N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide may lead to changes in cell viability and growth . This could result in the inhibition of microbial growth or the death of microbial cells.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-14-10-12-15(26-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKNUSSHWWIBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

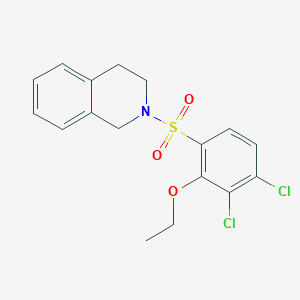
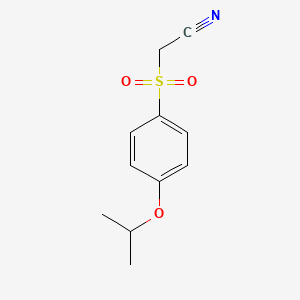
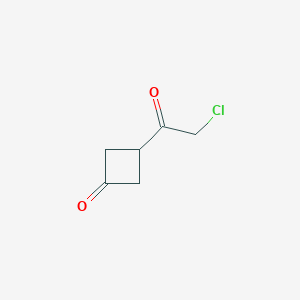
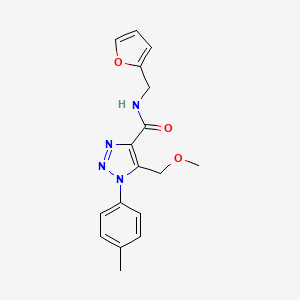
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)
![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)

![2-[N-Benzyl-3-(trifluoromethoxy)anilino]acetic acid](/img/structure/B2991381.png)
![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)
![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)
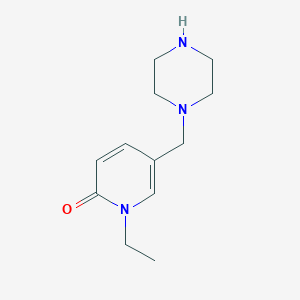
![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)
